molecular formula C9H12N4O B11714380 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol

2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol

Cat. No.: B11714380
M. Wt: 192.22 g/mol
InChI Key: DMOPQZRNVVEDED-STMOGGTPSA-N
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Description

The compound 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol features a pyrimidin-4-ol core substituted at position 2 with a hydrazinylidene group bearing a conjugated (2E)-but-2-en-1-ylidene moiety. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The (E)-stereochemistry of the hydrazine and butenylidene groups is critical for its planar conformation, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-[(2Z)-2-[(E)-but-2-enylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H12N4O/c1-3-4-5-10-13-9-11-7(2)6-8(14)12-9/h3-6H,1-2H3,(H2,11,12,13,14)/b4-3+,10-5-

InChI Key

DMOPQZRNVVEDED-STMOGGTPSA-N

Isomeric SMILES

C/C=C/C=N\NC1=NC(=CC(=O)N1)C

Canonical SMILES

CC=CC=NNC1=NC(=CC(=O)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol typically involves the condensation of 6-methylpyrimidin-4-ol with a suitable hydrazine derivative, followed by the introduction of the butenylidene group. The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone and butenylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol

  • Structure : Replaces the butenylidene group with a pyridin-4-ylmethylene substituent.
  • Molecular Weight: 229.243 g/mol (vs. 208.22 g/mol for the target compound, estimated based on formula). Synthesis: Prepared via condensation of 2-hydrazinyl-6-methylpyrimidin-4-ol with pyridine-4-carbaldehyde under acidic conditions .
  • Applications : Demonstrated improved antimicrobial activity in preliminary assays due to the pyridine moiety’s electron-withdrawing effects .

2-(1H-Benzimidazol-2-ylamino)-6-methylpyrimidin-4-ol

  • Structure: Substitutes the hydrazinylidene group with a benzimidazole-2-ylamino group.
  • Key Differences :
    • The benzimidazole ring enhances hydrogen-bonding capacity, improving crystallinity and thermal stability .
    • Biological Activity : Exhibits antitumor activity against MCF-7 cells (IC₅₀ = 12 μM), attributed to the planar benzimidazole interacting with DNA .
  • Limitations : Reduced solubility in aqueous media compared to the target compound due to increased hydrophobicity .

2-(Diethylamino)-6-methylpyrimidin-4-ol/one

  • Structure: Features a diethylamino group at position 2 instead of the hydrazinylidene substituent.
  • Key Differences: Toxicity Profile: Detected in human urine as a metabolite of pirimiphos-methyl (organophosphate insecticide), with urinary concentrations up to 0.47 μg/L in the general population .

2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol

  • Structure : Substitutes the hydrazinylidene group with a hydroxypropan-2-yl substituent.
  • Key Differences :
    • Hydrogen Bonding : The hydroxyl group forms strong intermolecular hydrogen bonds, leading to higher melting points (mp = 245–247°C) .
    • Applications : Used as a precursor in agrochemical synthesis due to its stability under acidic conditions .

Structural and Functional Trends

Impact of Substituents on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Property
Target Compound (2E)-But-2-en-1-ylidene ~208.22 Moderate solubility, planar conformation
Pyridin-4-ylmethylene analog Pyridin-4-ylmethylene 229.243 Enhanced π-π interactions, antimicrobial
Benzimidazole analog Benzimidazole-2-ylamino 231.25 Antitumor activity, low aqueous solubility
Diethylamino analog Diethylamino 183.21 Metabolite of pesticides, lipophilic
Hydroxypropan-2-yl analog 2-Hydroxypropan-2-yl 168.19 High thermal stability, agrochemical use

Hydrogen Bonding and Crystal Packing

  • The target compound’s hydrazinylidene group participates in N–H⋯O hydrogen bonds, forming supramolecular chains in the solid state. In contrast, the pyridin-4-ylmethylene analog exhibits C–H⋯N interactions with pyridine, leading to layered crystal structures .
  • The benzimidazole analog forms robust N–H⋯N hydrogen bonds, contributing to dense crystal packing and reduced solubility .

Biological Activity

The compound 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol is a hydrazone derivative that has garnered interest for its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This structure features a pyrimidine ring substituted with a hydrazone functional group, which is critical for its biological activity. The presence of the butenylidene moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. The compound has shown promising results in preliminary studies:

  • Antibacterial Activity : Research indicates that hydrazone derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that modifications in the hydrazone structure can enhance activity against resistant strains (e.g., Staphylococcus aureus, Escherichia coli) .
  • Antifungal Activity : Similar to antibacterial properties, antifungal activities have been observed. Compounds with a pyrimidine core have been noted for their effectiveness against fungi such as Candida albicans and Aspergillus niger .

Anticancer Potential

The anticancer properties of hydrazones have also been a focus of research. The mechanism often involves the induction of apoptosis in cancer cells. Studies have reported that derivatives similar to 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Hydrazones may inhibit enzymes critical for bacterial survival or cancer cell metabolism.
  • DNA Interaction : Some studies suggest that hydrazones can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in microbial and cancer cells, leading to cell death.

Study 1: Antimicrobial Evaluation

In a study published in 2021, various hydrazone derivatives were synthesized and tested for antimicrobial activity using agar diffusion methods. The results indicated that certain substitutions on the hydrazone significantly enhanced antibacterial efficacy compared to standard drugs like ceftriaxone .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of pyrimidine-based hydrazones. The study demonstrated that a related compound exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating potential for further development .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida albicansEffective at low concentrations
AnticancerA549 (lung cancer)Induced apoptosis

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelKey Modifications
Basic HydrazoneLowNo significant substitutions
Methyl substitution on pyrimidineModerateEnhanced lipophilicity
Butenylidene groupHighIncreased reactivity

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